Methomyl-oxime

描述

Chemical Identity and Nomenclature of Methomyl-Oxime

IUPAC Nomenclature and Structural Formula

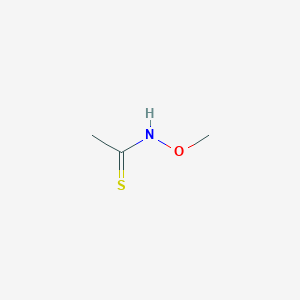

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl N-hydroxyethanimidothioate . This nomenclature reflects its core structure: a thioate group (─SC) bonded to an ethanimidoyl backbone (N-hydroxyimine) and a methyl ester. The structural formula, represented as CC(=NO)SC in SMILES notation, highlights the imine group (C=N─O) and the methylthio moiety (─S─CH3).

The compound’s planar geometry is defined by the conjugated system of the imine and oxime groups, which stabilize the molecule through resonance. The 3D conformation, as modeled in PubChem, shows minimal steric hindrance, allowing for rotational flexibility around the single bonds adjacent to the imine group.

Molecular Formula and Weight

This compound has a molecular formula of C₃H₇NOS , with an average molecular weight of 105.16 g/mol . The monoisotopic mass, calculated using precise isotopic abundances, is 105.024835 Da . The discrepancy between average and exact mass arises from the natural isotopic distribution of sulfur (³²S, ³³S, ³⁴S) and nitrogen (¹⁴N, ¹⁵N).

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₃H₇NOS | PubChem, ChemSpider |

| Average molecular weight | 105.16 g/mol | PubChem |

| Monoisotopic mass | 105.024835 Da | ChemSpider |

Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms and registry numbers, reflecting its use across scientific databases:

- CAS Registry Number : 13749-94-5

- European Community (EC) Number : 237-332-2

- DSSTox Substance ID : DTXSID7027754

- Wikidata ID : Q27117889

Common synonyms include Ethanimidothioic acid, N-hydroxy-, methyl ester and Methyl thioacetohydroxamate. These aliases emphasize its functional groups: the hydroxamic acid derivative (─N─OH) and the thioester (─S─CO─).

Isomeric and Tautomeric Considerations

This compound exhibits geometric isomerism due to the presence of the imine group (C=N─O). The (1Z)-configuration is explicitly noted in ChemSpider, where the hydroxyl group (N─OH) and methylthio moiety (─S─CH₃) reside on the same side of the double bond. This stereochemistry influences its stability and reactivity, though the (1E)-isomer is not reported in current literature.

Tautomerism, common in oximes, is unlikely in this compound due to the electron-withdrawing thioate group (─SC), which stabilizes the oxime form (─N─OH) over the nitroso tautomer (─N═O). The compound’s hydrolysis stability further supports the absence of significant tautomeric shifts.

Structural Comparison with Methomyl

Unlike methomyl (C₅H₁₀N₂O₂S), which contains a carbamate group (─OC(=O)N─), this compound lacks this functionality. The structural simplification arises from hydrolysis, which replaces the carbamate with a hydroxylamine group (─N─OH). This alteration eliminates acetylcholinesterase inhibition activity, rendering this compound biologically inert.

Structure

3D Structure

属性

分子式 |

C3H7NOS |

|---|---|

分子量 |

105.16 g/mol |

IUPAC 名称 |

N-methoxyethanethioamide |

InChI |

InChI=1S/C3H7NOS/c1-3(6)4-5-2/h1-2H3,(H,4,6) |

InChI 键 |

YQLHUYWGEFKDJY-UHFFFAOYSA-N |

规范 SMILES |

CC(=S)NOC |

产品来源 |

United States |

准备方法

Reaction Mechanism

Chlorination : Acetaldehyde oxime reacts with chlorine in an organic solvent (e.g., dichloroethane, xylene) to form chloroacetaldehyde oxime.

$$

\text{CH₃CH=NOH} + \text{Cl₂} \rightarrow \text{CH₃C(Cl)=NOH} + \text{HCl}

$$

Temperature control (5–10°C) is critical to prevent dimerization or decomposition of intermediates.Methylthio Substitution : The chlorinated product reacts with sodium methyl mercaptide (NaSCH₃) in the presence of sodium hydroxide:

$$

\text{CH₃C(Cl)=NOH} + \text{NaSCH₃} \rightarrow \text{CH₃C(SCH₃)=NOH} + \text{NaCl}

$$

This step occurs at 10–15°C in a microreactor for enhanced heat control and reduced byproduct formation.

Process Optimization

Key parameters from patent CN110818603A:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloroethane | 5–10 | 98.1 | 99.2 |

| Dimethyl sulfoxide | 5–10 | 98.3 | 99.1 |

| Xylene | 5–10 | 98.4 | 99.2 |

Advantages :

Nitroethane Method

This less common method involves nitroethane as a precursor. While detailed industrial protocols are scarce, laboratory-scale studies suggest the following pathway:

- Nitroethane is condensed with hydroxylamine to form methomyl oxime.

- The reaction requires acidic conditions and elevated temperatures (80–100°C), leading to challenges in controlling byproducts like nitrosamines.

Limitations :

- Lower yields (70–85%) compared to the acetaldehyde method.

- Requires stringent safety measures due to nitroethane’s explosivity.

Methyl Ethyl Ketone Method

Methyl ethyl ketone (MEK) serves as an alternative starting material, though its use is limited by higher costs. The process involves:

- Oximation of MEK with hydroxylamine hydrochloride.

- Subsequent chlorination and thioetherification steps similar to the acetaldehyde route.

Challenges :

- MEK’s volatility complicates solvent management.

- Limited scalability due to intermediate instability.

Microreactor vs. Batch Reactor Performance

Comparative data from CN110818603A:

| Parameter | Microreactor | Batch Reactor |

|---|---|---|

| Reaction Time | 13–24 minutes | 2–4 hours |

| Byproduct Formation | <1% | 5–10% |

| Energy Consumption | 30% lower | Higher |

Microreactors enhance mass transfer and temperature uniformity, critical for preserving methomyl oxime’s thermolabile structure.

Emerging Innovations

Photocatalytic Methods

UV-assisted Fenton reactions degrade methomyl into oxime derivatives, though yields remain suboptimal (≤50%).

化学反应分析

Methomyl-oxime undergoes various chemical reactions, including:

科学研究应用

Methomyl oxime, also known as methyl thiolhydroxamate or methyl thiolacethydroxamate, is a chemical compound with applications primarily in the synthesis of insecticides . It is an intermediate in the production of methomyl, a broad-spectrum oxime carbamate insecticide used to control various pests .

Synthesis of Insecticides

- Methomyl Production Methomyl oxime is a crucial intermediate in the synthesis of methomyl, a widely used insecticide . A process described in U.S. Patent No. 4,327,033 outlines an efficient method for producing methomyl oxime using N-methylpyrrolidone (NMP) as a solvent . This method involves two main stages:

- Related Derivatives Methomyl oxime can also be used to prepare intermediates of a general formula where R1 is lower alkyl (C1-C3) or lower methoxyalkyl, and R2 is lower alkyl (C1-C3) or cyanoalkyl . N-methylpyrrolidone promotes these reactions .

Environmental Fate and Degradation

- Degradation Product Methomyl oxime is a major degradation product of methomyl in the environment, resulting from both abiotic and biotic processes . The degradation of methomyl leads to the formation of methomyl oxime, acetonitrile, and CO2 .

- Environmental Contamination Research has detected methomyl oxime in global waters, indicating its presence as an environmental contaminant .

Remediation of Methomyl-Affected Environments

- Physicochemical Methods Several physicochemical methods can remediate methomyl-affected environments, and methomyl oxime may also be removed in the process :

- Biodegradation Certain fungal and bacterial strains can degrade methomyl :

- Phanerochaete chrysosporium (white-rot fungus) can degrade a wide range of pesticides .

- Trametes versicolor can efficiently degrade methomyl through fungal bio-fortification .

- Ascochyta sp. CBS 237.37 is a versatile fungus that degrades methomyl, carbaryl, and carbofuran .

- Genetically engineered bacteria have also been successfully used to degrade methomyl .

Analytical Chemistry Applications

- Residue Determination Methomyl oxime is relevant in analytical chemistry for determining residues of methomyl and oxamyl in crops .

- Chromatography Gas chromatography methods, including flame-photometric detection, can be used to measure oxime residues in crops . The use of trimethylsilyl (TMS) ethers of oximes improves the chromatographic behavior, producing symmetrical peaks of consistent size .

作用机制

Methomyl-oxime exerts its effects by inhibiting the enzyme acetylcholinesterase at nerve junctions. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission and resulting in paralysis and death of the target organisms . The molecular targets include cholinesterase enzymes, and the pathways involved are related to neurotransmission .

相似化合物的比较

Table 1: Physicochemical Comparison of this compound and Related Carbamates

Analytical Method Performance

This compound requires derivatization (e.g., silylation) for GC/MS analysis due to its polar nature, whereas methomyl can be analyzed underivatized . HPLC methods, such as HJ 851-2017, enable simultaneous quantification of methomyl and this compound in water with detection limits of 10 µg/L and 1–5 µg/L, respectively . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) further improves sensitivity, achieving detection limits of 0.1–6 µg/mL for this compound-TMS derivatives .

Table 2: Analytical Method Comparison

Environmental Stability and Degradation

This compound is a primary degradation product of methomyl under photocatalytic conditions (TiO₂/UV), formed via ester bond cleavage . Unlike methomyl, which degrades rapidly in alkaline environments, this compound exhibits greater stability. However, it is less persistent than aromatic carbamates like carbofuran, which resist hydrolysis .

Table 3: Degradation Pathways and By-Products

Toxicity and Ecotoxicological Data

However, its environmental persistence necessitates further ecotoxicological studies.

生物活性

Methomyl-oxime, a derivative of methomyl, is a carbamate pesticide known for its broad-spectrum activity against various pests. This article explores the biological activity of this compound, focusing on its toxicity, degradation, and impact on non-target organisms, supported by data tables and relevant case studies.

Overview of Methomyl and this compound

Methomyl is primarily used in agriculture to control insects and pests. Its oxime derivative, this compound, is formed through metabolic processes and has been studied for its environmental persistence and biological effects. The compound is characterized by its ability to inhibit acetylcholinesterase (AChE), leading to neurotoxic effects in various organisms.

Aquatic Organisms

Research has demonstrated significant toxic effects of methomyl on aquatic life, particularly fish and amphibians. The following table summarizes findings from various studies on the impact of methomyl on tilapia and frogs:

| Study | Organism | Concentration | Effect |

|---|---|---|---|

| Islamy et al. (2020) | Tilapia | 3.2-10 mg L | Genotoxicity |

| Islamy et al. (2020) | Tilapia | 0.2-200 µg L | Apoptosis in testicular tissue |

| Islamy et al. (2020) | Frogs | 8.69 mg L | Reduced growth rates |

| Islamy et al. (2020) | Frogs | 10 mg L | Induction of teratogenicity |

These studies indicate that methomyl exposure can lead to genotoxicity, apoptosis, and endocrine disruption in aquatic species, emphasizing the need for careful monitoring in agricultural practices.

Mammalian Toxicity

Methomyl's neurotoxic effects extend to mammals as well. Long-term exposure has been linked to reproductive toxicity, liver damage, and impaired cholinergic function. Key findings include:

- Acetylcholinesterase Inhibition : Methomyl significantly inhibits AChE activity in mammalian systems, leading to neurotoxic symptoms such as muscle tremors and respiratory distress.

- Reproductive Effects : Studies show that daily doses as low as 0.5 mg/kg body weight can adversely affect testicular health and testosterone levels in male rats .

Environmental Fate

The degradation pathways of methomyl and its metabolites, including this compound, have been extensively studied. The compound exhibits varying half-lives depending on environmental conditions:

These findings highlight the persistence of methomyl in the environment, raising concerns about its long-term ecological impact.

Case Study 1: Aquatic Toxicity Assessment

A study conducted on tilapia revealed that prolonged exposure to methomyl concentrations above 20 mg L resulted in significant testicular injury and disruption of endocrine functions. The expression levels of key reproductive genes were markedly reduced .

Case Study 2: Soil Microbial Impact

A recent investigation into the effects of biochar on soil health found that methomyl significantly altered microbial communities in treated soils. The study noted a decrease in beneficial microbial populations alongside an increase in the persistence of methomyl residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。